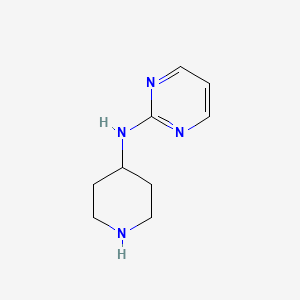

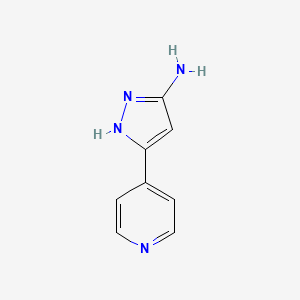

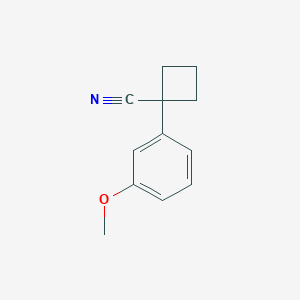

![molecular formula C13H12ClNS B1319148 Benzenamine, 3-chloro-4-[(methylphenyl)thio]- CAS No. 141550-77-8](/img/structure/B1319148.png)

Benzenamine, 3-chloro-4-[(methylphenyl)thio]-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzenamine, 3-chloro-4-[(methylphenyl)thio]- (also known as 3-chloro-4-[(methylphenyl)thio]benzenamine) is an organic compound that belongs to the class of heterocyclic compounds. It is a derivative of benzenamine and contains a thio-containing group. This compound has been studied for its potential applications in various scientific fields, such as materials science, organic synthesis, and biochemistry.

Wissenschaftliche Forschungsanwendungen

1. Electrically Conductive and Fluorescent Polymers

Benzenamine derivatives have been incorporated into alternating block copolymers with 3-alkyl-substituted thiophene and aniline repeat units, creating novel electrically conductive and fluorescent polymers. These polymers, synthesized via chemical oxidative polymerization, exhibit varied electrical conductivity and fluorescence quantum efficiency based on the length of the pendant alkyl chain (Ng, Xu, & Chan, 1998).

2. Chemosensor for Silver Ion

4-Methoxy-N-((thiophen-2-yl)methyl)benzenamine, a derivative of benzenamine, has been identified as a highly selective chemosensor for silver ions. This chemosensor shows enhanced fluorescent response upon binding with Ag(+) ions, attributed to increased intramolecular charge transfer, with a low limit of detection (Tharmaraj, Devi, & Pitchumani, 2012).

3. Crystal Structure Analysis

The crystal structure of 3-chloro-4-(3,3-dichloroallyloxy)benzenamine, a similar compound, has been studied, providing insights into its molecular arrangement and interactions. Such structural analyses are vital for understanding the physical and chemical properties of these compounds (Yang et al., 2010).

4. Antifungal Agents

Derivatives of benzenamine have been synthesized and tested for antifungal activity. Some of these compounds have demonstrated significant antifungal properties, comparable to standard drugs like clotrimazole, against various fungi, highlighting their potential as pharmaceutical agents (Malhotra et al., 2012).

5. Electrochemical Synthesis and Applications

The electrochemical synthesis of polymers based on derivatives like 4-(2-thienyl)benzenamine has been explored. These synthesized polymers exhibit interesting electrochemical properties, making them suitable for applications like corrosion protection on stainless steel (Shahhosseini, Nateghi, & SheikhSivandi, 2016).

6. Photoconductive Materials

Compounds like N,N-Bis(4-methylphenyl)-4-benzenamine have been synthesized and used in photoreceptor cells, demonstrating significant charge transfer properties. These findings indicate their potential in photovoltaic and photocatalytic applications (Xiao-dan, 2003).

7. Antimicrobial and Cytotoxicity Studies

Copper complexes of N-imine pendant derivatives of 2-(methylthio)aniline, a related compound, have been synthesized and screened for antimicrobial activity. These complexes exhibit significant activity against certain bacteria and show dose-dependent effects on cell viability in mammalian cell cultures (Cross et al., 2017).

Eigenschaften

IUPAC Name |

3-chloro-4-(2-methylphenyl)sulfanylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNS/c1-9-4-2-3-5-12(9)16-13-7-6-10(15)8-11(13)14/h2-8H,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYOYKVJOHBIQSH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1SC2=C(C=C(C=C2)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60596954 |

Source

|

| Record name | 3-Chloro-4-[(2-methylphenyl)sulfanyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60596954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.76 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

141550-77-8 |

Source

|

| Record name | 3-Chloro-4-[(2-methylphenyl)sulfanyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60596954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

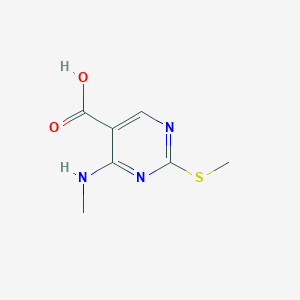

![4-[(Benzyloxy)methyl]piperidine hydrochloride](/img/structure/B1319066.png)

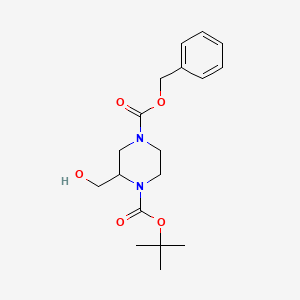

![Tert-butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1319068.png)

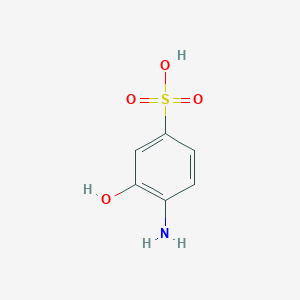

![(2E)-3-{3-[(dimethylamino)methyl]-4-methoxyphenyl}acrylic acid](/img/structure/B1319092.png)

![2-[3-(Benzyloxy)phenyl]oxirane](/img/structure/B1319099.png)